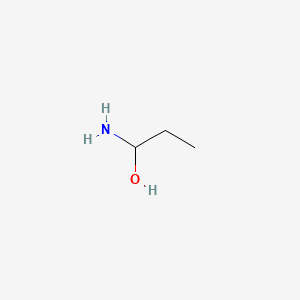
Aminopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopropanol is a hemiaminal.
Applications De Recherche Scientifique
Pharmaceutical Applications
Key Uses:
- Drug Synthesis: 3-Aminopropanol is utilized as a building block in the synthesis of various pharmaceutical compounds. It plays a crucial role in the formulation of local anesthetics and antiseptics, contributing to the development of medications that require specific chemical properties for efficacy .
- Phospholipid Metabolism Studies: Research has shown that 3-aminopropanol can replace ethanolamine in phosphatidylethanolamine in organisms like Tetrahymena. This substitution alters phospholipid metabolism, providing insights into lipid biosynthesis pathways that differ from those in higher eukaryotes .
Case Study:
In a study examining the effects of 3-aminopropanol on phospholipid metabolism, it was found that approximately 50% of ethanolamine was replaced by 3-aminopropanol when added to the growth medium. This resulted in the formation of phosphatidylpropanolamine, which did not convert into phosphatidylcholine via methylation, highlighting its unique metabolic role .
Imaging and Diagnostic Applications
Key Uses:
- Magnetic Resonance Imaging (MRI): 3-Aminopropanol has been employed to modify superparamagnetic nanoparticles (Fe₃O₄) for use as contrast agents in MRI. The modification enhances imaging quality by improving nanoparticle dispersion and stability, resulting in clearer vascular images during tumor imaging .
Case Study:
In experiments involving VX-2 tumor specimens implanted in rabbits, Fe₃O₄ nanoparticles modified with 3-aminopropanol provided significantly brighter vascular images compared to traditional contrast agents like gadolinium butoxide. This suggests that 3-aminopropanol-modified nanoparticles could lead to improved diagnostic capabilities in medical imaging .
Environmental Applications
Key Uses:
- Carbon Dioxide Absorption: Recent studies have explored the use of 3-aminopropanol as a solvent for capturing carbon dioxide (CO₂). The compound participates in proton transfer reactions that form carbamic acid, demonstrating its potential for environmental applications related to greenhouse gas mitigation .
Research Findings:
The mechanistic insights revealed that water molecules significantly influence the energetics of CO₂ absorption by reducing the activation barrier for proton transfer. This highlights the role of 3-aminopropanol in developing more efficient amine-based solvents for CO₂ capture .
Industrial Applications
Key Uses:
- Corrosion Inhibition: In industrial settings, 3-aminopropanol serves as a corrosion inhibitor in metalworking fluids. Its ability to neutralize acidic components makes it valuable for maintaining equipment integrity .
- Surfactants and Emulsifiers: The compound is also used as an intermediate in the production of surfactants and emulsifiers, enhancing product stability and performance across various formulations .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Pharmaceuticals | Drug synthesis (local anesthetics, antiseptics) | Used as a building block; alters lipid metabolism in Tetrahymena |
| Imaging | MRI contrast agents | Enhances imaging clarity with modified nanoparticles |
| Environmental | CO₂ absorption | Facilitates proton transfer; potential for greenhouse gas capture |
| Industrial | Corrosion inhibition and emulsification | Effective as a neutralizing agent; improves formulation stability |
Propriétés
Numéro CAS |
25154-49-8 |
|---|---|
Formule moléculaire |
C3H9NO |
Poids moléculaire |
75.11 g/mol |
Nom IUPAC |
1-aminopropan-1-ol |
InChI |
InChI=1S/C3H9NO/c1-2-3(4)5/h3,5H,2,4H2,1H3 |
Clé InChI |
MXZROAOUCUVNHX-UHFFFAOYSA-N |
SMILES |
CCC(N)O |
SMILES canonique |
CCC(N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















